
pVEC (Cadherin-5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pVEC (Cadherin-5) is a cell-penetrating peptide derived from the murine sequence of the cell adhesion molecule vascular endothelial cadherin. This peptide is composed of 18 amino acids and is known for its ability to efficiently and rapidly enter cells, making it a valuable tool in scientific research and drug delivery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
pVEC (Cadherin-5) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of pVEC (Cadherin-5) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
pVEC (Cadherin-5) primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions within cells, such as binding to cell surface receptors or interacting with intracellular targets.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: Piperidine
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products Formed
The major product formed during the synthesis of pVEC (Cadherin-5) is the peptide itself. In biological systems, pVEC (Cadherin-5) can form complexes with other molecules, facilitating their transport into cells .
Aplicaciones Científicas De Investigación
pVEC (Cadherin-5) has a wide range of applications in scientific research:
Drug Delivery: It is used as a carrier peptide to transport therapeutic molecules into cells.
Biological Research:
pVEC (Cadherin-5) is employed to study cell adhesion, signal transduction, and intracellular transport mechanisms.Medical Research: It is investigated for its potential in delivering drugs to specific tissues, enhancing the efficacy of treatments for various diseases.
Industrial Applications: pVEC (Cadherin-5) is utilized in the development of novel drug delivery systems and therapeutic agents .Mecanismo De Acción
pVEC (Cadherin-5) exerts its effects by penetrating cell membranes and facilitating the transport of molecules into cells. The peptide interacts with cell surface receptors and undergoes endocytosis or direct translocation across the membrane. Once inside the cell, it can release its cargo, allowing the transported molecules to exert their biological effects. The molecular targets and pathways involved include interactions with the cytoskeleton and intracellular signaling pathways .
Comparación Con Compuestos Similares
pVEC (Cadherin-5) is unique due to its high efficiency in penetrating cell membranes and its ability to transport a wide range of molecules. Similar compounds include other cell-penetrating peptides such as:
TAT peptide: Derived from the HIV-1 virus, known for its ability to translocate across cell membranes.
Penetratin: Derived from the Antennapedia homeodomain, used for delivering various cargoes into cells.
Transportan: A chimeric peptide combining sequences from galanin and mastoparan, used for drug delivery
These peptides share the common feature of cell penetration but differ in their sequences, structures, and specific applications.
Propiedades
Fórmula molecular |
C98H177N37O21 |
|---|---|
Peso molecular |
2209.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C98H177N37O21/c1-15-53(10)74(133-85(146)65(31-25-39-116-98(109)110)123-82(143)62(28-22-36-113-95(103)104)122-83(144)63(29-23-37-114-96(105)106)124-87(148)68(41-51(6)7)131-92(153)75(54(11)16-2)135-93(154)76(55(12)17-3)134-89(150)69(42-52(8)9)130-79(140)60(101)40-50(4)5)91(152)126-64(30-24-38-115-97(107)108)84(145)121-61(26-18-20-34-99)81(142)125-66(32-33-73(102)137)80(141)119-56(13)77(138)128-70(43-58-45-111-48-117-58)86(147)120-57(14)78(139)129-71(44-59-46-112-49-118-59)88(149)132-72(47-136)90(151)127-67(94(155)156)27-19-21-35-100/h45-46,48-57,60-72,74-76,136H,15-44,47,99-101H2,1-14H3,(H2,102,137)(H,111,117)(H,112,118)(H,119,141)(H,120,147)(H,121,145)(H,122,144)(H,123,143)(H,124,148)(H,125,142)(H,126,152)(H,127,151)(H,128,138)(H,129,139)(H,130,140)(H,131,153)(H,132,149)(H,133,146)(H,134,150)(H,135,154)(H,155,156)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t53-,54-,55-,56-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1 |
Clave InChI |
HIDNIXDASOMQLW-HRTOGYPRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


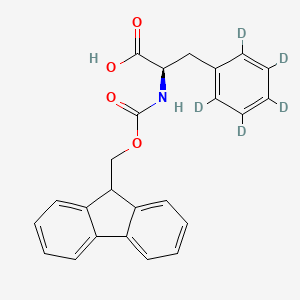
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)


![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
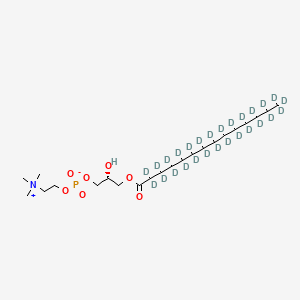

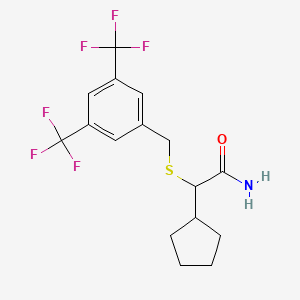

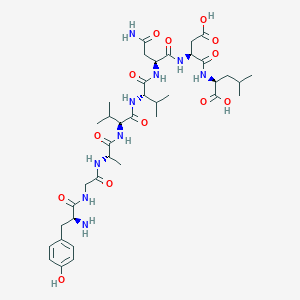
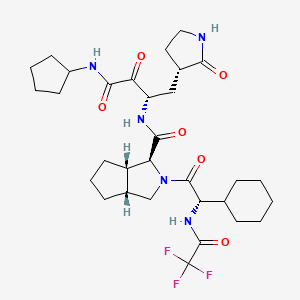
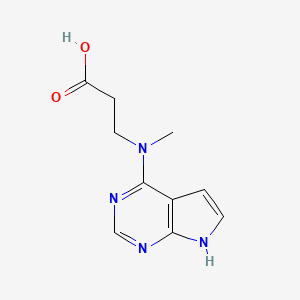
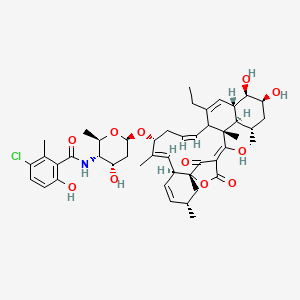
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
